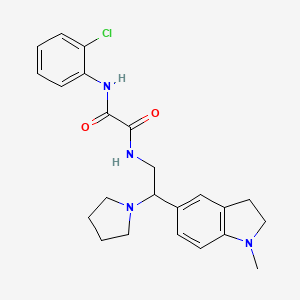

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

N1-(2-Chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex heterocyclic architecture. The molecule features:

- N1-substituent: A 2-chlorophenyl group, introducing aromatic and halogenated properties.

The absence of reported physicochemical data (e.g., melting point, solubility) underscores the need for further experimental characterization.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN4O2/c1-27-13-10-17-14-16(8-9-20(17)27)21(28-11-4-5-12-28)15-25-22(29)23(30)26-19-7-3-2-6-18(19)24/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFJAMKWRLGEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. The compound's unique structure, featuring a chlorophenyl group, an indolin moiety, and a pyrrolidine ring, positions it as a potential modulator of various biological pathways, particularly through interactions with cannabinoid receptors.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 426.95 g/mol. Its structural complexity allows for diverse interactions within biological systems, particularly due to the presence of multiple functional groups that can engage with various receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C23H27ClN4O2 |

| Molecular Weight | 426.95 g/mol |

| IUPAC Name | N'-(2-chlorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |

| CAS Number | Not specified |

Cannabinoid Receptor Interaction

Research indicates that this compound may interact with the CB1 cannabinoid receptor , which plays a crucial role in pain modulation and appetite regulation. The structural features suggest that it could function as an antagonist or modulator at these receptors, potentially influencing physiological processes related to pain and appetite control.

Anticancer Properties

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate the specific mechanisms involved. The presence of the indoline moiety is particularly noteworthy, as indoles are often associated with anticancer activity due to their ability to interfere with cellular signaling pathways.

Study on Cannabinoid Activity

In a study examining various compounds for their interaction with cannabinoid receptors, this compound demonstrated significant binding affinity to CB1 receptors. This activity was assessed using radiolabeled ligand binding assays, indicating its potential as a therapeutic agent in conditions where modulation of the endocannabinoid system is beneficial.

Anticancer Activity Assessment

A research project evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell growth in breast and lung cancer cells. Mechanistic studies suggested that it may induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Heterocyclic Substituents : The 2-chlorophenyl group in the target compound contrasts with S336’s 2,4-dimethoxybenzyl group, which enhances metabolic stability and flavor receptor activation .

- Indoline vs. Pyridine/Pyrrolidine Systems: The indoline-pyrrolidine combination in the target compound may confer unique steric and electronic properties compared to S336’s pyridine-ethyl chain or BNM-III-170’s guanidinomethyl group .

Pharmacological and Toxicological Profiles

Receptor Interactions

- S336: Activates the human TAS1R1/TAS1R3 umami taste receptor, mimicking monosodium glutamate (MSG) .

- Target Compound : The indoline-pyrrolidine moiety may interact with central nervous system (CNS) receptors (e.g., dopamine or serotonin transporters), though this remains speculative without experimental validation.

Industrial and Regulatory Status

Q & A

Q. What are the recommended methodologies for synthesizing N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide with high purity?

- Methodological Answer : Synthesis optimization involves:

-

Stepwise coupling : Use a two-step protocol: (1) React 2-chloroaniline with oxalyl chloride to form the oxalamide intermediate, followed by (2) coupling with 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine under inert conditions (N₂ atmosphere) to minimize oxidation .

-

Catalyst selection : Employ Pd(PPh₃)₄ or CuI for efficient C-N bond formation, with reaction temperatures maintained at 80–100°C .

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .

-

Yield monitoring : Track yields at each step using HPLC (C18 column, UV detection at 254 nm) to identify bottlenecks .

Parameter Optimal Condition Reference Coupling Catalyst Pd(PPh₃)₄ or CuI Reaction Temperature 80–100°C Purification Method Column + Recrystallization

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : A multi-technique approach is critical:

-

NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies substituent environments (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm, chlorophenyl signals at δ 7.2–7.6 ppm) .

-

Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ expected vs. observed within 2 ppm error) .

-

HPLC-PDA : Purity assessment using a gradient elution (acetonitrile/water + 0.1% TFA) with UV-Vis detection .

-

X-ray Crystallography : Single-crystal analysis resolves stereochemistry for ambiguous centers .

Technique Key Parameters Reference ¹H NMR δ 2.5–3.0 (pyrrolidine), δ 7.2–7.6 (Ar-H) HRMS-ESI Mass error < 2 ppm HPLC-PDA Gradient elution, 254 nm detection

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for structural validation?

- Methodological Answer : Resolve contradictions via:

- Cross-validation : Compare NMR integration ratios with theoretical proton counts (e.g., pyrrolidinyl CH₂ groups vs. aromatic protons) .

- Isotopic Pattern Analysis : MS isotopic clusters (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) confirm elemental composition .

- Supplementary Techniques : Use IR spectroscopy to verify functional groups (e.g., oxalamide C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrrolidinyl and chlorophenyl moieties?

- Methodological Answer : SAR analysis requires systematic substitution:

-

Pyrrolidinyl Modifications : Replace pyrrolidine with piperidine or morpholine to assess ring size/heteroatom effects on bioactivity .

-

Chlorophenyl Substituents : Test halogen positioning (e.g., 2-Cl vs. 3-Cl) via Suzuki-Miyaura coupling to evaluate steric/electronic impacts .

-

Dose-Response Assays : Measure IC₅₀ values in cellular models (e.g., cancer cell lines) to correlate substituents with potency .

Substituent Variation Biological Impact (Example) Reference Pyrrolidine → Piperidine Increased solubility, reduced potency 2-Cl → 3-Cl Altered receptor binding affinity

Q. How can researchers resolve discrepancies in biological activity data across replicate studies?

- Methodological Answer : Address variability through:

- Standardized Assay Conditions : Control cell passage number, serum batch, and incubation time (e.g., 72h vs. 48h) .

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-experiment variability .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of activity differences .

Q. What computational approaches are suitable for predicting this compound’s binding modes and metabolic stability?

- Methodological Answer : Leverage in silico tools:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase targets) to predict binding poses .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO/LUMO for reactivity) .

- ADMET Prediction : Apply SwissADME to estimate logP, CYP450 metabolism, and blood-brain barrier permeability .

Q. How should researchers design in vitro pharmacological studies to evaluate target engagement?

- Methodological Answer : Key steps include:

-

Target Selection : Prioritize kinases or GPCRs based on structural homology to known oxalamide-binding proteins .

-

Cellular Models : Use HEK293T cells transfected with target receptors for dose-response assays (0.1–100 μM range) .

-

Biochemical Assays : Measure cAMP levels (for GPCRs) or phosphorylation (for kinases) via ELISA or Western blot .

Assay Type Readout Method Reference Kinase Inhibition Western blot (p-ERK) GPCR Activation cAMP ELISA

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.